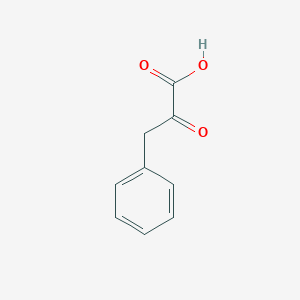

7-ヒドロキシクマリン-4-カルボン酸エチル

概要

説明

Synthesis Analysis

The synthesis of ethyl 7-hydroxycoumarin-4-carboxylate derivatives involves multiple steps, starting from commercially available compounds. For instance, the synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine from (7-hydroxycoumarin-4-yl)acetic acid represents a specific application, showcasing the compound's versatility as a fluorescent probe in proteins (Braun & Dittrich, 2010). Furthermore, ethyl 7-hydroxycoumarin-3-carboxylate derivatives have been synthesized to explore their liquid crystalline properties, highlighting the compound's utility in material science (Srinivasa, Palakshamurthy, & Mohammad, 2018).

Molecular Structure Analysis

The molecular structure of ethyl 7-hydroxycoumarin-4-carboxylate derivatives has been elucidated through various analytical techniques, such as X-ray crystallography. These studies reveal the planar nature of the coumarin core and the specific positioning of the ethyl carboxylate group, which influences the compound's reactivity and interaction with other molecules. The crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate, for instance, showcases the importance of hydrogen bonds and π-π interactions in determining the supramolecular array of these compounds (Galdámez, García-Beltrán, & Cassels, 2011).

Chemical Reactions and Properties

Ethyl 7-hydroxycoumarin-4-carboxylate undergoes various chemical reactions, contributing to its wide range of applications. Reactions such as the Pechmann condensation highlight its utility in synthesizing hydroxycoumarins, important for their biological and chemical properties. The versatility of the compound is further demonstrated through its ability to form different derivatives with potential biological activities (Hoefnagel, Gunnewegh, Downing, & Bekkum, 1995).

Physical Properties Analysis

The physical properties of ethyl 7-hydroxycoumarin-4-carboxylate derivatives, such as their liquid crystalline behavior, are of particular interest. These properties are influenced by the molecular structure and substituents present on the coumarin ring, which affect the material's mesomorphic behavior and potential applications in display technologies (Srinivasa, Palakshamurthy, & Mohammad, 2018).

科学的研究の応用

抗真菌および抗菌活性

7-ヒドロキシクマリン誘導体は、カンジダ・アルビカンスおよびアスペルギルス・ニガーに対して、試験管内で増強された抗真菌活性を示すことが判明しました . これらは、大腸菌、黄色ブドウ球菌、および緑膿菌に対して、試験管内で増強された抗菌活性を示すことも示されています .

抗がん活性

クマリンと7-ヒドロキシクマリンは、試験管内で多くのヒト悪性細胞株の増殖を阻害することが報告されています . それらは、いくつかの種類の動物腫瘍に対して活性があることが示されています . 臨床試験では、前立腺がん、悪性黒色腫、転移性腎細胞がんに対して有効性が示されています .

蛍光プローブ

多くのクマリン誘導体は、蛍光プローブにおける応用価値があります . クマリンのα、β-不飽和脂質構造は、その誘導体の強い蛍光につながります .

染料および光学材料

クマリン誘導体は、染料および光学材料において重要な応用価値があります . これは、クマリンモチーフの独特の安定性と、その誘導体の強い蛍光によるものです .

抗凝血活性

作用機序

Target of Action

Ethyl 7-hydroxycoumarin-4-carboxylate, also known as ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate, is a derivative of coumarin . Coumarin derivatives have been reported to exhibit cytotoxicity against human breast carcinoma cell lines (MCF-7) . Therefore, the primary target of this compound could be the MCF-7 cells.

Mode of Action

Coumarin derivatives have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . This suggests that Ethyl 7-hydroxycoumarin-4-carboxylate may interact with its targets, possibly through binding to certain receptors or enzymes, leading to inhibition of cell proliferation.

Biochemical Pathways

Coumarin and its derivatives have been reported to have various biological activities, including anticancer, antioxidant, antinociceptive, antithrombotic, antituberculosis, antiviral, anti-carcinogenic, antihyperlipidemic, antidepressant, and anticholinesterase activities . These activities suggest that Ethyl 7-hydroxycoumarin-4-carboxylate may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given its potential cytotoxicity against human breast carcinoma cell lines (mcf-7) , it may lead to cell death or inhibition of cell proliferation in these cells.

Safety and Hazards

将来の方向性

The future directions of Ethyl 7-hydroxycoumarin-4-carboxylate research could involve exploring its potential biological activities. Many coumarin derivatives have been found to exhibit good biological activities and have become commonly used in clinical medicine or are being studied in proprietary medicinal research .

特性

IUPAC Name |

ethyl 7-hydroxy-2-oxochromene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMUERBNQDOIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

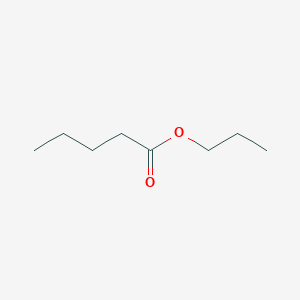

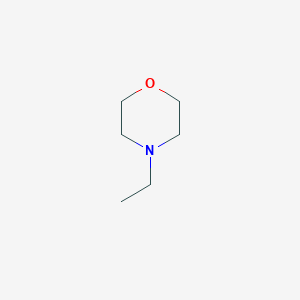

CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420669 | |

| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1084-45-3 | |

| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1084-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)